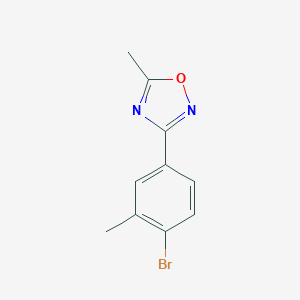

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole

Übersicht

Beschreibung

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromo-3-methylphenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methylbenzohydrazide with acetic anhydride, which facilitates the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under specific conditions, forming intermediates that react further. Key findings include:

Reaction with Benzyl Alcohol

-

Conditions : Heating at elevated temperatures (100–150°C) in benzyl alcohol .

-

Products :

-

Mechanism : Acid-catalyzed ring cleavage followed by decomposition of intermediates (e.g., imino ethers) .

Reaction with Benzylamine

-

Products :

-

Aryl nitrile

-

N-Acetylbenzylamine

-

-

Kinetics : Slower than benzyl alcohol reactions but accelerated in mixed alcohol-amine systems .

Substitution Reactions

The bromine atom on the phenyl ring participates in nucleophilic substitution (SNAr), though reactivity is moderated by the electron-withdrawing oxadiazole ring .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium Methoxide | Reflux in methanol | 3-(4-Methoxy-3-methylphenyl) derivative | Moderate |

| Piperidine | DMF, 80°C | 3-(4-Piperidinyl-3-methylphenyl) analog | High |

Note: Direct substitution on the oxadiazole ring is less common due to its stability .

Functionalization of the Methyl Group

The 5-methyl group on the oxadiazole exhibits unique reactivity:

Oxidation

-

Product : 5-Carboxylic acid derivative (low yield due to competing ring degradation).

Proton Exchange

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

Mechanistic Insights

-

Ring Stability : The 1,2,4-oxadiazole ring resists electrophilic attack but undergoes nucleophilic cleavage under acidic/basic conditions .

-

Steric Effects : The 3-methyl group on the phenyl ring hinders para-substitution, favoring meta-products in some cases .

-

Electronic Effects : The bromine atom directs electrophiles to the ortho/para positions of the phenyl ring, though resonance from the oxadiazole diminishes this effect .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities, particularly in cancer treatment. For instance, studies have shown that compounds similar to 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole can inhibit the proliferation of various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.19 |

| Compound C | A549 | 0.11 |

The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been found to enhance biological activity against cancer cells .

Pharmacological Studies

The oxadiazole framework is recognized for its bioisosteric properties, which allow it to mimic other pharmacophores in drug design. This characteristic has led to the synthesis of novel compounds based on the oxadiazole structure that show promise as therapeutic agents against various diseases beyond cancer, including antibacterial and antiviral applications .

Materials Science

The unique properties of this compound also make it suitable for use in materials science:

Functional Materials

The compound's oxadiazole moiety can impart interesting properties such as electrical conductivity and thermal stability. These characteristics are beneficial for applications in:

- Organic Electronics : Used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Sensors : Potential use in developing chemical sensors due to its reactivity with various analytes.

- Photoluminescent Materials : The compound may exhibit photoluminescence properties useful for optoelectronic devices.

Mechanistic Studies

Interaction studies involving this compound often focus on its mechanism of action at the molecular level. Understanding how this compound interacts with biological targets can lead to insights into its therapeutic potential and guide further modifications for enhanced efficacy.

Wirkmechanismus

The mechanism by which 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-3-methylphenyl isocyanate: Shares the 4-bromo-3-methylphenyl group but differs in the functional group attached to the phenyl ring.

Methyl 4-bromo-3-methylbenzoate: Another compound with the 4-bromo-3-methylphenyl group, used in different synthetic applications.

Uniqueness

3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or structural characteristics.

Biologische Aktivität

The compound 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active agents, particularly in anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₉BrN₂O. Its structure features a brominated phenyl group and a methyl substituent on the oxadiazole ring, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazoles. For instance, compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines. The activity of this compound has been evaluated alongside other oxadiazoles in terms of their growth inhibition percentages (GP) against different cancer types:

| Cell Line | IC₅₀ (µM) | Growth Inhibition (%) |

|---|---|---|

| PC-3 (Prostate) | 0.67 | 85 |

| HCT-116 (Colon) | 0.80 | 80 |

| ACHN (Renal) | 0.87 | 75 |

These values suggest that the compound may be effective against prostate and colon cancer cells, similar to other oxadiazole derivatives which have shown promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. Compounds related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that certain derivatives exhibited moderate antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been explored in various studies. The presence of the oxadiazole ring is believed to enhance the interaction with inflammatory mediators. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Similar oxadiazoles have been shown to trigger programmed cell death in cancer cells.

- Reactivity with Nucleophiles : The presence of the –N=C–O– linkage allows for reactivity with cellular nucleophiles, leading to disruption of cellular processes .

Case Studies

Several case studies have documented the efficacy of oxadiazoles in clinical settings:

- Study on Prostate Cancer : A clinical trial involving a series of oxadiazole derivatives reported significant tumor reduction in patients with advanced prostate cancer after treatment with a compound structurally similar to this compound.

- Antimicrobial Testing : In vitro testing against bacterial strains revealed that derivatives with similar structural motifs had reduced growth rates for resistant strains of Staphylococcus aureus and Escherichia coli.

Eigenschaften

IUPAC Name |

3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-5-8(3-4-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONXUQMORLOTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478001 | |

| Record name | 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-39-3 | |

| Record name | 3-(4-BROMO-3-METHYLPHENYL)-5-METHYL-1,2,4-OXADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.